3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate
CAS No.: 1049729-56-7
Cat. No.: VC6273048
Molecular Formula: C7H7F3N2O4
Molecular Weight: 240.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049729-56-7 |
|---|---|
| Molecular Formula | C7H7F3N2O4 |
| Molecular Weight | 240.138 |
| IUPAC Name | 2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
| Standard InChI | InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
| Standard InChI Key | QRYPSVHSUBAFFY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Introduction
Chemical Identity and Structural Features
Nomenclature and CAS Registry
The compound is systematically named 2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile dihydrate, with the CAS registry number 1049729-56-7 . Its anhydrous form (CAS 3335-46-4) lacks the two water molecules and has a molecular weight of 204.11 g/mol . The dihydrate’s structure (Fig. 1) features a pyridine ring with hydroxyl groups at positions 2 and 6, a trifluoromethyl group at position 4, and a cyano group at position 3, stabilized by hydrogen bonding with water .
Table 1: Key Identifiers
Synthesis and Structural Elucidation
Synthetic Routes
The anhydrous form is typically synthesized via nucleophilic substitution or cyclization reactions. For example, trifluoromethylation of 3-cyano-2,6-dihydroxypyridine using trifluoromethylating agents like CF₃I under basic conditions yields the core structure . The dihydrate forms spontaneously upon crystallization from aqueous solutions, as evidenced by its storage conditions (ambient temperature) .
Physical and Chemical Properties
Table 2: Physicochemical Data
The dihydrate’s stability under ambient conditions contrasts with the anhydrous form, which requires inert atmospheres for storage . The trifluoromethyl group enhances lipophilicity, while hydroxyl and cyano groups contribute to hydrogen bonding and dipole interactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s trifluoromethyl group is a hallmark of bioactive molecules, improving metabolic stability and membrane permeability. It may serve as a precursor for kinase inhibitors or antimicrobial agents, though specific applications remain proprietary .
Agrochemical Research
Pyridine derivatives are pivotal in herbicide and pesticide development. The cyano group’s electron-withdrawing properties could modulate reactivity in crop protection agents .
Personal protective equipment (PPE) including gloves, goggles, and respirators is mandatory during handling. Spills should be neutralized with inert absorbents .
| Supplier | Catalog Number | Packaging | Price (USD) | Purity | Source |
|---|---|---|---|---|---|
| Apollo Scientific | PC1219-1G | 1 g | 21.90 | 97% | |
| Thermo Scientific | H31807.03 | 1 g | 32.00 | 97% | |
| Fisher Scientific | 15414447 | 1 g | 64.60 | Not specified |
Prices vary by quantity, with bulk discounts available for 25 g and 5 g packages .
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